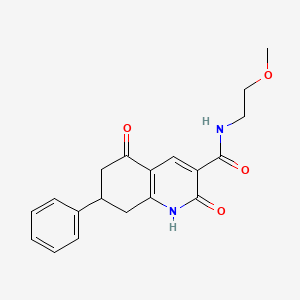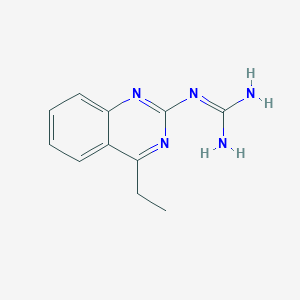
2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Hydroxylation: Introduction of the hydroxyl group at the 2-position can be done using hydroxylating agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amidation: The carboxylic acid group at the 3-position can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with 2-methoxyethylamine.
Phenyl Substitution: The phenyl group at the 7-position can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group at the 5-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 2-keto-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide.
Reduction: Formation of 2-hydroxy-N-(2-methoxyethyl)-5-hydroxy-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a pharmacophore. The quinoline core is known for its presence in many biologically active molecules, including antimalarial and anticancer agents.
Medicine
In medicinal chemistry, 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable quinoline core and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups could form hydrogen bonds with biological macromolecules, while the quinoline core could participate in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
What sets 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide apart is its specific substitution pattern, which could confer unique biological activities or chemical reactivity. The presence of the methoxyethyl group and the phenyl ring at specific positions might enhance its interaction with certain biological targets or improve its solubility and stability compared to other quinoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-25-8-7-20-18(23)15-11-14-16(21-19(15)24)9-13(10-17(14)22)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
FCFOZKOVAKQAGQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11031753.png)
![6-ethyl-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11031754.png)
![methyl (2Z)-{4-oxo-2-[(2E)-2-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11031770.png)
![N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031774.png)
![7-Amino-2-(2-naphthyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11031779.png)
![2-chloro-5-(2-methylpropyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11031780.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11031800.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide](/img/structure/B11031804.png)
![Cyclohexyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11031806.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11031811.png)
![2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B11031812.png)
![2-{[6-(cyclohexylsulfonyl)pyridazin-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11031818.png)
![N-(2,4-dimethylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11031824.png)

